N-(2-fluorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a morpholinopyrimidinyl moiety, and a thioacetamide linkage. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide typically involves the following steps:
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Formation of the Thioacetamide Intermediate
Starting Materials: 2-fluoroaniline and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
Procedure: 2-fluoroaniline is reacted with chloroacetyl chloride to form 2-fluoro-N-(chloroacetyl)aniline, which is then treated with thiourea to yield the thioacetamide intermediate.
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Coupling with Morpholinopyrimidine
Starting Materials: The thioacetamide intermediate and 6-morpholinopyrimidine.
Reaction Conditions: The coupling reaction is typically performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide).
Procedure: The thioacetamide intermediate is coupled with 6-morpholinopyrimidine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Mild to moderate temperatures, often in an organic solvent.
Products: Oxidation of the thioacetamide group can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out at low temperatures in an inert atmosphere.
Products: Reduction can convert the thioacetamide group to a thioether or amine.
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Substitution
Reagents: Nucleophiles like amines or alkoxides.
Conditions: Often performed in polar aprotic solvents at elevated temperatures.
Products: Substitution reactions can modify the fluorophenyl or morpholinopyrimidine moieties.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, its effects on cellular processes, and its potential as a lead compound for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies and drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may make it suitable for use in specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide: Similar structure with a chlorine atom instead of fluorine.
N-(2-bromophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide: Similar structure with a bromine atom instead of fluorine.
N-(2-methylphenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
N-(2-fluorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c17-12-3-1-2-4-13(12)20-15(22)10-24-16-9-14(18-11-19-16)21-5-7-23-8-6-21/h1-4,9,11H,5-8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDVIFIMXUKZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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